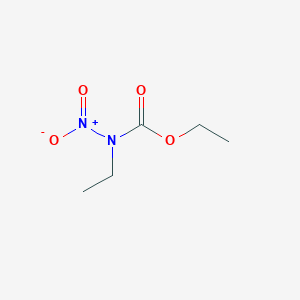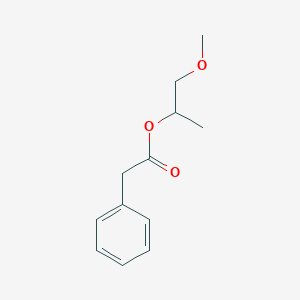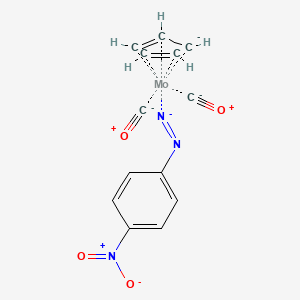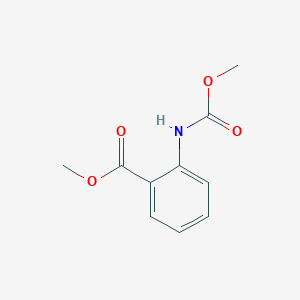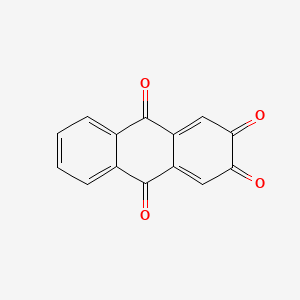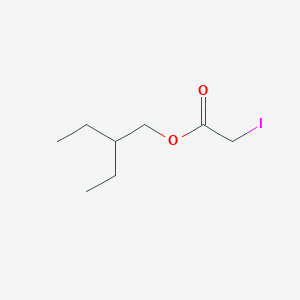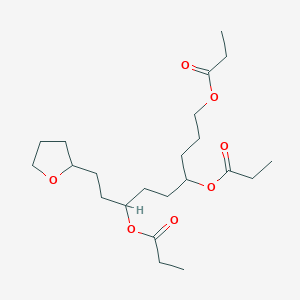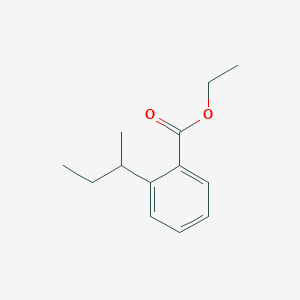
Plutonium-nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plutonium-nickel is an intermetallic compound formed between plutonium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear science and materials engineering. Plutonium is a heavy, radioactive metal, while nickel is a transition metal known for its corrosion resistance and high melting point. When combined, these elements form a compound with distinct characteristics that are valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of plutonium-nickel alloys can be achieved through various methods, including electrolytic processes and direct alloying. One common method involves the electrolytic reduction of plutonium in the presence of nickel, which ensures the maximal recovery of plutonium from the electrolyte with the formation of the alloy . The optimal electrolysis conditions include specific temperature, current density, and electrolyte composition to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound alloys typically involves high-temperature melting and casting techniques. The metals are melted together in a controlled environment to prevent contamination and ensure uniform composition. The resulting alloy is then cast into desired shapes and sizes for further processing and application.
Analyse Des Réactions Chimiques
Types of Reactions: Plutonium-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation states of plutonium in these reactions can range from +3 to +6, depending on the reaction conditions and the presence of specific reagents .
Common Reagents and Conditions: Common reagents used in the reactions of this compound compounds include nitric acid, which facilitates redox reactions involving plutonium. The electrochemical behavior of plutonium in nitric acid media has been extensively studied to understand the redox equilibria and the formation of different oxidation states .
Major Products: The major products formed from the reactions of this compound compounds depend on the specific reaction conditions. For example, in nitric acid media, plutonium can form nitrato-complexes in different oxidation states, such as Pu(IV) and Pu(VI) .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of plutonium-nickel compounds involves the interaction of plutonium’s 5f orbitals with nickel’s d orbitals, leading to the formation of stable intermetallic bonds. The redox behavior of plutonium in these compounds is influenced by the acid concentration and the presence of coordinating ligands, which affect the stability and interconversion of different oxidation states . The electrochemical studies provide insights into the dynamic equilibrium between these states and the conditions that favor specific redox transformations .
Comparaison Avec Des Composés Similaires
Plutonium-Gallium: Used to stabilize the δ-phase of plutonium, similar to plutonium-nickel in terms of alloy formation.
Plutonium-Iron: Another intermetallic compound with distinct properties and applications in nuclear science.
Uniqueness: this compound compounds are unique due to their specific electrochemical behavior and the ability to form stable intermetallic bonds with distinct oxidation states. The combination of plutonium’s radioactive properties and nickel’s corrosion resistance makes these compounds valuable for specialized applications in nuclear and materials science .
Propriétés
Numéro CAS |
12035-48-2 |
|---|---|
Formule moléculaire |
NiPu |
Poids moléculaire |
302.758 g/mol |
Nom IUPAC |
nickel;plutonium |
InChI |
InChI=1S/Ni.Pu |
Clé InChI |
SPDSSYJJRHCMMF-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



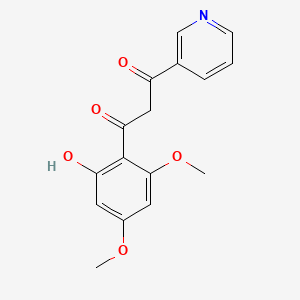
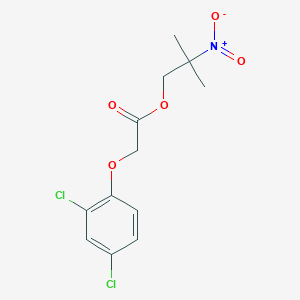


![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
